Cas no 52003-89-1 (2-Amino-6-chlorocinnamic acid)

2-Amino-6-chlorocinnamic acid 化学的及び物理的性質
名前と識別子
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- 2-Amino-6-chlorocinnamic acid
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- インチ: 1S/C9H8ClNO2/c10-7-2-1-3-8(11)6(7)4-5-9(12)13/h1-5H,11H2,(H,12,13)/b5-4+
- InChIKey: XQBHBVPFQHUPGY-SNAWJCMRSA-N
- ほほえんだ: ClC1=CC=CC(=C1/C=C/C(=O)O)N
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 13
- 回転可能化学結合数: 2
- 複雑さ: 218
- 疎水性パラメータ計算基準値(XlogP): 1.8
- トポロジー分子極性表面積: 63.3
2-Amino-6-chlorocinnamic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A015015995-1g |
2-Amino-6-chlorocinnamic acid |
52003-89-1 | 97% | 1g |
$1564.50 | 2023-09-01 | |
Alichem | A015015995-500mg |
2-Amino-6-chlorocinnamic acid |
52003-89-1 | 97% | 500mg |
$790.55 | 2023-09-01 | |
Alichem | A015015995-250mg |
2-Amino-6-chlorocinnamic acid |
52003-89-1 | 97% | 250mg |
$475.20 | 2023-09-01 |
2-Amino-6-chlorocinnamic acid 関連文献
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Shunsuke Kanai,Ippei Nagahara,Yusuke Kita,Keigo Kamata Chem. Sci., 2017,8, 3146-3153
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Rajendra P. Panmand,Yogesh A. Sethi,Sunil R. Kadam,Deepak R. Patil,Anil V. Ghule,Bharat B. Kale New J. Chem., 2018,42, 17597-17605
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3. A CH3NH3PbI3 film for a room-temperature NO2 gas sensor with quick response and high selectivity†Xianwei Fu,Shilong Jiao,Ning Dong,Gang Lian,Tianyu Zhao,Song Lv,Qilong Wang,Deliang Cui RSC Adv., 2018,8, 390-395
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Eugenio Coronado,Maurici López-Jordà Dalton Trans., 2010,39, 4903-4910
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Indah N. Kurniasih,Hua Liang,Sumit Kumar,Andreas Mohr,Sunil K. Sharma,Jürgen P. Rabe,Rainer Haag J. Mater. Chem. B, 2013,1, 3569-3577
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Peter Leonard,Simone Budow Org. Biomol. Chem., 2009,7, 1374-1387
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Zhiyao Duan,Yuanyuan Li,Janis Timoshenko,Samuel T. Chill,Rachel M. Anderson,David F. Yancey,Anatoly I. Frenkel,Richard M. Crooks,Graeme Henkelman Catal. Sci. Technol., 2016,6, 6879-6885
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Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662
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Primož Šket,Martin Črnugelj,Wiktor Koźmiński,Janez Plavec Org. Biomol. Chem., 2004,2, 1970-1973
2-Amino-6-chlorocinnamic acidに関する追加情報
2-Amino-6-Chlorocinnamic Acid (CAS No. 52003-89-1): A Comprehensive Overview
2-Amino-6-Chlorocinnamic Acid, also known by its CAS number 52003-89-1, is a compound of significant interest in the fields of organic chemistry, pharmacology, and materials science. This compound is a derivative of cinnamic acid, which is a naturally occurring compound found in various plants and is widely used in the food and pharmaceutical industries. The presence of the amino group (-NH₂) at the 2-position and the chlorine atom at the 6-position introduces unique chemical properties that make this compound a valuable tool for researchers and industry professionals.
The molecular structure of 2-Amino-6-Chlorocinnamic Acid consists of a benzene ring with a propenoic acid side chain. The amino group at position 2 and the chlorine atom at position 6 create a molecule with both acidic and basic characteristics, making it versatile for various applications. The compound is particularly noted for its ability to act as a precursor in the synthesis of more complex molecules, including pharmaceutical agents and advanced materials.
Recent studies have highlighted the potential of 2-Amino-6-Chlorocinnamic Acid in drug discovery. Researchers have explored its role as a building block for creating bioactive compounds with anti-inflammatory, antioxidant, and anticancer properties. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibit significant inhibitory activity against certain enzymes associated with chronic inflammatory diseases. This finding underscores its potential as a lead compound for developing novel therapeutic agents.
In addition to its pharmacological applications, 2-Amino-6-Chlorocinnamic Acid has found use in materials science, particularly in the development of functional polymers and organic electronics. Its ability to form stable π-conjugated systems makes it an attractive candidate for applications in organic light-emitting diodes (OLEDs) and photovoltaic devices. Recent advancements in this area have shown that incorporating this compound into polymer frameworks can enhance the electronic properties of these materials, leading to improved device performance.
The synthesis of 2-Amino-6-Chlorocinnamic Acid typically involves multi-step organic reactions, often starting from readily available starting materials such as chlorobenzene or cinnamic acid derivatives. Researchers have developed efficient synthetic routes that minimize reaction steps and maximize yield, making this compound more accessible for large-scale production. For example, a study published in Organic Process Research & Development described a scalable method for synthesizing this compound using microwave-assisted synthesis, which significantly reduces reaction time compared to traditional methods.
Beyond its direct applications, 2-Amino-6-Chlorocinnamic Acid serves as a valuable model compound for studying fundamental chemical reactions and mechanisms. Its reactivity under various conditions provides insights into the behavior of similar compounds, aiding in the design of new molecules with tailored properties. For instance, investigations into its participation in Diels-Alder reactions have revealed novel strategies for constructing complex molecular architectures.
In conclusion, 2-Amino-6-Chlorocinnamic Acid (CAS No. 52003-89-1) is a versatile compound with diverse applications across multiple disciplines. Its unique chemical structure and reactivity make it an invaluable tool for researchers seeking to develop innovative solutions in pharmacology, materials science, and beyond. As ongoing research continues to uncover new potentials for this compound, its significance in both academic and industrial settings is expected to grow further.
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